Cas no 2289797-04-0 (3-(4-bromophenoxy)-1-(tert-butoxy)carbonylazetidine-3-carboxylic acid)

3-(4-bromophenoxy)-1-(tert-butoxy)carbonylazetidine-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 1-(1,1-Dimethylethyl) 3-(4-bromophenoxy)-1,3-azetidinedicarboxylate
- 1,3-Azetidinedicarboxylic acid, 3-(4-bromophenoxy)-, 1-(1,1-dimethylethyl) ester
- 3-(4-bromophenoxy)-1-(tert-butoxy)carbonylazetidine-3-carboxylic acid
-
- Inchi: 1S/C15H18BrNO5/c1-14(2,3)22-13(20)17-8-15(9-17,12(18)19)21-11-6-4-10(16)5-7-11/h4-7H,8-9H2,1-3H3,(H,18,19)
- InChI Key: QGZWCVYVQYGNKV-UHFFFAOYSA-N
- SMILES: OC(C1(CN(C(=O)OC(C)(C)C)C1)OC1C=CC(=CC=1)Br)=O
3-(4-bromophenoxy)-1-(tert-butoxy)carbonylazetidine-3-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-3431418-10.0g |
3-(4-bromophenoxy)-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid |
2289797-04-0 | 95% | 10g |
$4236.0 | 2023-06-03 | |
Enamine | EN300-3431418-0.05g |
3-(4-bromophenoxy)-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid |
2289797-04-0 | 95% | 0.05g |
$229.0 | 2023-09-03 | |
Enamine | EN300-3431418-1.0g |
3-(4-bromophenoxy)-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid |
2289797-04-0 | 95% | 1g |
$986.0 | 2023-06-03 | |
Aaron | AR02891G-50mg |
3-(4-bromophenoxy)-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid |
2289797-04-0 | 95% | 50mg |
$340.00 | 2025-02-15 | |
1PlusChem | 1P0288T4-100mg |
3-(4-bromophenoxy)-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid |
2289797-04-0 | 95% | 100mg |
$485.00 | 2024-05-24 | |
1PlusChem | 1P0288T4-500mg |
3-(4-bromophenoxy)-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid |
2289797-04-0 | 95% | 500mg |
$1012.00 | 2024-05-24 | |
1PlusChem | 1P0288T4-50mg |
3-(4-bromophenoxy)-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid |
2289797-04-0 | 95% | 50mg |
$335.00 | 2024-05-24 | |
Enamine | EN300-3431418-5g |
3-(4-bromophenoxy)-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid |
2289797-04-0 | 95% | 5g |
$2858.0 | 2023-09-03 | |
Enamine | EN300-3431418-2.5g |
3-(4-bromophenoxy)-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid |
2289797-04-0 | 95% | 2.5g |
$1931.0 | 2023-09-03 | |
Enamine | EN300-3431418-5.0g |
3-(4-bromophenoxy)-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid |
2289797-04-0 | 95% | 5g |
$2858.0 | 2023-06-03 |
3-(4-bromophenoxy)-1-(tert-butoxy)carbonylazetidine-3-carboxylic acid Related Literature
-
Stephen Caddick RSC Adv., 2013,3, 14975-14978
-
3. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697
-
Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140
Additional information on 3-(4-bromophenoxy)-1-(tert-butoxy)carbonylazetidine-3-carboxylic acid
Research Briefing on 3-(4-bromophenoxy)-1-(tert-butoxy)carbonylazetidine-3-carboxylic acid (CAS: 2289797-04-0)
Recent studies on 3-(4-bromophenoxy)-1-(tert-butoxy)carbonylazetidine-3-carboxylic acid (CAS: 2289797-04-0) have highlighted its potential as a key intermediate in the synthesis of novel pharmaceutical compounds. This azetidine derivative has attracted significant attention due to its unique structural features, including the presence of both a bromophenoxy group and a tert-butoxycarbonyl (Boc) protected amine, which make it a versatile building block for drug discovery. The compound's molecular weight of 356.19 g/mol and its specific stereochemistry contribute to its reactivity profile in various chemical transformations.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of this compound in the development of protease inhibitors. Researchers utilized 3-(4-bromophenoxy)-1-(tert-butoxy)carbonylazetidine-3-carboxylic acid as a core scaffold to create a series of potential antiviral agents targeting the main protease of SARS-CoV-2. The bromophenoxy moiety was found to be particularly important for establishing π-π interactions with key amino acid residues in the enzyme's active site, while the azetidine ring provided optimal spatial orientation for inhibitor binding.
In the field of cancer research, a recent patent application (WO2023056347) disclosed the use of derivatives of this compound as selective inhibitors of protein kinases involved in tumor progression. The structural flexibility offered by the carboxylic acid functionality allows for various modifications that can fine-tune the compound's selectivity and potency against different kinase isoforms. Preliminary in vitro studies showed promising activity against several cancer cell lines, with IC50 values in the low micromolar range.
The synthetic accessibility of 3-(4-bromophenoxy)-1-(tert-butoxy)carbonylazetidine-3-carboxylic acid has been significantly improved through recent methodological advances. A 2024 publication in Organic Process Research & Development described an optimized large-scale synthesis route with improved yield (78%) and purity (>99%) compared to previous methods. This development is particularly important for potential industrial applications, as it addresses previous challenges related to the scalability of azetidine-containing compounds.
Pharmacokinetic studies of related derivatives have revealed interesting properties that warrant further investigation. The Boc-protected amine appears to enhance metabolic stability while maintaining sufficient solubility for oral bioavailability. Current research efforts are focused on exploring the compound's potential as a prodrug, with the carboxylic acid group serving as a site for esterification to improve membrane permeability.
Future research directions for this compound include exploration of its applications in targeted drug delivery systems and as a component of PROTACs (proteolysis targeting chimeras). The bromine atom presents an opportunity for further functionalization through cross-coupling reactions, potentially expanding the structural diversity accessible from this scaffold. Several pharmaceutical companies have included derivatives of this compound in their preclinical pipelines, suggesting growing industry interest in its therapeutic potential.
2289797-04-0 (3-(4-bromophenoxy)-1-(tert-butoxy)carbonylazetidine-3-carboxylic acid) Related Products
- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)
- 503537-97-1(4-bromooct-1-ene)
- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)
- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)
- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)
- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)
- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)
- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)
- 57707-64-9(2-azidoacetonitrile)
- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)



